An In-depth Technical Guide to 2-[(3-Bromopyridin-2-yl)oxy]ethanol: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 2-[(3-Bromopyridin-2-yl)oxy]ethanol: Properties, Synthesis, and Potential Applications
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, and potential research applications of the compound 2-[(3-Bromopyridin-2-yl)oxy]ethanol . Due to the limited availability of direct experimental data for this specific isomer in public-domain literature and chemical databases, this guide also includes collated data for structurally related isomers and precursors to provide a valuable comparative context for researchers.
Chemical Properties
Table 1: Physicochemical Properties of 2-[(3-Bromopyridin-2-yl)oxy]ethanol and Related Isomers.
| Property | 2-[(3-Bromopyridin-2-yl)oxy]ethanol (Predicted) | 2-(5-bromopyridin-2-yloxy)ethanol[1] | 2-[(5-Bromo-3-pyridinyl)oxy]ethanol[2] |
| CAS Number | Not Found | 212961-31-4 | 284040-71-7 |
| Molecular Formula | C₇H₈BrNO₂ | C₇H₈BrNO₂ | C₇H₈BrNO₂ |
| Molecular Weight | 218.05 g/mol | 218.05 g/mol | 218.05 g/mol |
| Topological Polar Surface Area (TPSA) | 42.35 Ų | 42.35 Ų | 42.35 Ų |
| LogP | ~1.22 | 1.21520 | 1.2152 |
| Storage Temperature | 2-8°C (Recommended) | 2-8°C | Sealed in dry, 2-8°C |
| Purity | N/A | >95% (Commercially available) | ≥97% (Commercially available) |
Spectroscopic Data:
While specific spectra for 2-[(3-Bromopyridin-2-yl)oxy]ethanol are not published, characteristic spectral features can be anticipated.
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¹H NMR: Protons on the pyridine ring would appear in the aromatic region (δ 7.0-8.5 ppm). The methylene protons of the ethoxy and alcohol groups would be expected in the δ 3.5-4.5 ppm range. The hydroxyl proton would be a broad singlet, with its chemical shift dependent on solvent and concentration.
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¹³C NMR: Aromatic carbons would resonate in the δ 110-160 ppm region. The carbons of the ethanol moiety would be expected in the δ 60-70 ppm range.
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IR Spectroscopy: Key absorbances would include a broad O-H stretch for the alcohol group (around 3300 cm⁻¹), C-O stretching for the ether linkage (around 1250-1050 cm⁻¹), and C=C/C=N stretching for the pyridine ring (around 1600-1400 cm⁻¹).
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Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 217 and 219 in an approximately 1:1 ratio, characteristic of a monobrominated compound.
Experimental Protocols
A specific, validated synthesis protocol for 2-[(3-Bromopyridin-2-yl)oxy]ethanol is not documented in readily accessible literature. However, a plausible and efficient route would be the Williamson ether synthesis . This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide.
Proposed Synthesis of 2-[(3-Bromopyridin-2-yl)oxy]ethanol:
This synthesis would proceed in two main steps: the preparation of the ethylene glycol monoalkoxide and its subsequent reaction with a suitable 3-bromo-2-halopyridine.
Step 1: Formation of the Ethylene Glycol Monoalkoxide
Methodology:
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To a stirred solution of excess ethylene glycol in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), slowly add one equivalent of sodium hydride (NaH) at 0°C.
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Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the cessation of hydrogen gas evolution. The resulting solution contains the sodium 2-hydroxyethoxide.
Step 2: Williamson Ether Synthesis
Methodology:
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To the solution of sodium 2-hydroxyethoxide from Step 1, add one equivalent of 3-bromo-2-chloropyridine dropwise at room temperature. 3-Bromo-2-chloropyridine is a suitable starting material as the chlorine at the 2-position is activated towards nucleophilic aromatic substitution (SNAr).
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Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, cool the reaction mixture to room temperature and quench with water.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the desired 2-[(3-Bromopyridin-2-yl)oxy]ethanol.
Potential Applications in Research and Drug Development
While there is no specific research detailing the biological activity of 2-[(3-Bromopyridin-2-yl)oxy]ethanol, its structural motifs suggest several potential areas of investigation for drug development professionals.
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Kinase Inhibitors: The pyridine core is a common scaffold in many approved kinase inhibitors. The bromo-substituent provides a handle for further functionalization via cross-coupling reactions to explore structure-activity relationships.
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GPCR Modulators: The flexible ether-ethanol side chain can be modified to interact with G-protein coupled receptors, which are a major class of drug targets.
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Antiviral and Antimicrobial Agents: Halogenated pyridines have been investigated for their potential as antiviral and antimicrobial agents. The bromine atom can participate in halogen bonding, which is increasingly recognized as an important interaction in drug-receptor binding.
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Fragment-Based Drug Discovery: This molecule could serve as a valuable fragment for screening against various biological targets. The hydroxyl and bromo groups offer straightforward vectors for fragment evolution into more potent lead compounds.
Conclusion
2-[(3-Bromopyridin-2-yl)oxy]ethanol represents an under-explored area of chemical space. While direct experimental data is scarce, its synthesis is feasible through established methodologies like the Williamson ether synthesis. Its structural features make it an attractive candidate for further investigation in medicinal chemistry and drug discovery programs. This guide provides a foundational understanding for researchers interested in exploring the potential of this and related compounds.
